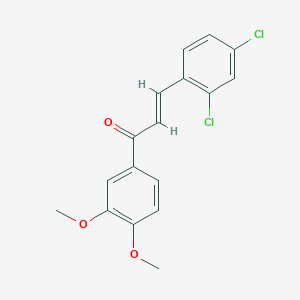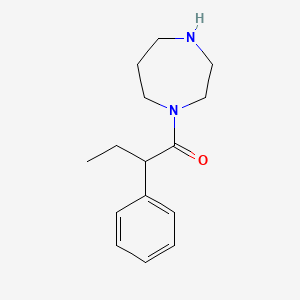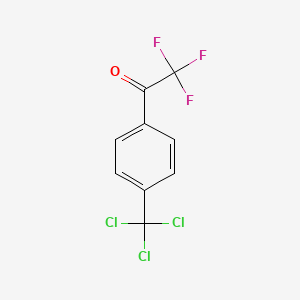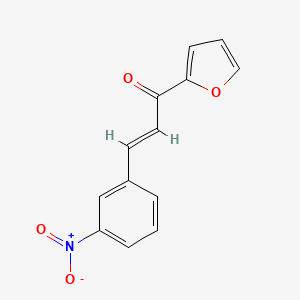
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-DCPP, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 314.09 g/mol and a melting point of 128-130°C. 2E-DCPP has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
作用机制
The exact mechanism of action of 2E-DCPP is not yet fully understood. However, it is believed to act on the central nervous system by increasing the activity of the neurotransmitter dopamine. This increase in dopamine activity is thought to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
2E-DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have an anxiolytic effect. It has also been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
2E-DCPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term studies. The main limitation of 2E-DCPP is that it is a relatively new compound, and its exact mechanism of action is not yet fully understood.
未来方向
The potential future directions for 2E-DCPP research include further investigation of its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 2E-DCPP could provide insight into its potential uses in the treatment of various diseases. Finally, further research into the synthesis of 2E-DCPP derivatives could provide new compounds with potential therapeutic applications.
合成方法
2E-DCPP can be synthesized from a variety of starting materials, including 2,4-dichlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and potassium carbonate. The reaction is conducted in an aqueous solution at room temperature, and the resulting product is a colorless solid. The reaction mechanism involves the formation of a Michael addition product, followed by a cyclization reaction to form the desired product.
科学研究应用
2E-DCPP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various compounds, including 2E-DCPP derivatives. It has also been used in the study of its biochemical and physiological effects. It has been used to investigate the effects of 2E-DCPP on the nervous system and its potential as an anti-inflammatory agent.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-8-5-12(9-17(16)22-2)15(20)7-4-11-3-6-13(18)10-14(11)19/h3-10H,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWVZKDIRTGTM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)






